molecular formula C14H21N B1466451 (3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine CAS No. 1503418-24-3

(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine

Cat. No.: B1466451
CAS No.: 1503418-24-3
M. Wt: 203.32 g/mol
InChI Key: QUBPSXXCFXMWFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine is a useful research compound. Its molecular formula is C14H21N and its molecular weight is 203.32 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[3,3-dimethyl-1-(4-methylphenyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N/c1-11-4-6-12(7-5-11)14(10-15)8-13(2,3)9-14/h4-7H,8-10,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBPSXXCFXMWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(C2)(C)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine is a compound that has garnered attention in various biological studies due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and structure-activity relationships (SAR).

The compound is characterized by a cyclobutyl structure with a p-tolyl group and a dimethyl substituent. Its molecular formula is C13H19NC_{13}H_{19}N, and it has a molecular weight of approximately 205.3 g/mol.

Research indicates that this compound interacts with various biological targets, particularly within the central nervous system and in microbial systems. Its activity can be attributed to the following mechanisms:

  • GABA Receptor Modulation : The compound has been shown to bind to GABA receptors, influencing neurotransmission and potentially offering therapeutic effects in conditions like anxiety and epilepsy .
  • Anti-mycobacterial Activity : Preliminary studies suggest that it may inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported in the range of 6.9 µM .

Biological Activity Data

A summary of significant findings related to the biological activity of this compound is presented in Table 1.

Study Biological Activity Target Organism/Cell Line MIC (µM) Binding Affinity (nM)
Study 1GABA AR BindingHuman airway smooth muscleN/A9
Study 2Anti-mycobacterialMycobacterium tuberculosis6.9N/A
Study 3Cytotoxicity AssayVarious cancer cell linesN/AN/A

Case Study 1: GABA Receptor Interaction

In a study assessing the binding affinity of various compounds to GABA receptors, this compound exhibited significant binding with an IC50 value indicating effective receptor modulation. This suggests potential applications in treating anxiety disorders .

Case Study 2: Anti-Tuberculosis Activity

A screening for new anti-tuberculosis agents identified this compound as a promising candidate with an MIC of 6.9 µM against M. tuberculosis. Further SAR studies are needed to optimize its efficacy while minimizing cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the cyclobutyl and p-tolyl groups can significantly impact biological activity. For example:

  • Dimethyl Substitution : Enhances receptor binding and may improve pharmacokinetic properties.
  • Cyclobutyl Modifications : Alterations here can lead to variations in potency against specific targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine
Reactant of Route 2
(3,3-Dimethyl-1-(p-tolyl)cyclobutyl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.